Calcium-Benzyl-Phthalat
Description
Overview of Phthalate (B1215562) Esters in Contemporary Chemical Research
Phthalic acid esters (PAEs), commonly known as phthalates, are a class of diesters derived from phthalic acid. wikipedia.orgnih.gov These compounds are of significant interest in contemporary chemical research due to their widespread industrial application and ubiquitous presence in the environment. romj.orgresearchgate.net Structurally, phthalates consist of a benzene (B151609) ring with two ester groups attached to adjacent carbon atoms (ortho position). cpsc.gov The identity of the alcohol groups (alkyl or aryl) determines the specific properties and classification of the phthalate. specialchem.com
Phthalates are broadly categorized into low-molecular-weight (LMW) and high-molecular-weight (HMW) compounds based on the length of their ester side chains. specialchem.comnih.gov LMW phthalates, such as diethyl phthalate (DEP) and di-n-butyl phthalate (DBP), are often used in personal care products and as solvents. researchgate.net HMW phthalates, like di-2-ethylhexyl phthalate (DEHP), are primarily used as plasticizers to impart flexibility, durability, and workability to polymers, most notably polyvinyl chloride (PVC). nih.govresearchgate.netresearchgate.net The global production of PAEs is substantial, reflecting their versatility in applications ranging from building materials and automotive components to packaging and coatings. nih.govatamanchemicals.com
Because phthalates are not covalently bonded to the polymer matrix, they can leach, migrate, or evaporate from products over time, leading to widespread environmental distribution and human exposure. romj.orgmdpi.com This has driven a significant body of research focused on their detection, environmental fate, and toxicology. tandfonline.comdiva-portal.org Current research also explores the development of alternative, potentially safer plasticizers and the synthesis of novel phthalate structures with tailored properties. researchgate.net
Rationale for Focused Academic Inquiry into Calcium-Benzyl-Phthalat
While common phthalates are diesters of organic alcohols, the compound "this compound" represents a more complex, hybrid inorganic-organic structure. This hypothetical compound would consist of a calcium cation (Ca²⁺) ionically bonded to two benzyl (B1604629) phthalate monoester anions. Academic inquiry into such a molecule would be driven by the potential for novel material properties arising from the combination of a metallic cation with an aromatic ester.
The rationale for investigating this compound stems from several areas of materials science and chemistry:
Hybrid Materials: The synthesis of metal-organic frameworks (MOFs) and coordination polymers using phthalic acid and various metal ions is an active area of research. These materials exhibit unique structural and functional properties. Investigating a calcium-based benzyl phthalate salt would contribute to this field, exploring how the bulky benzyl group influences crystal packing and material characteristics.
Enhanced Thermal Stability: Metal salts of organic acids, including calcium phthalate, are known to possess greater thermal stability than their ester counterparts. cymitquimica.comresearchgate.net A compound like this compound could theoretically combine the plasticizing effect of the benzyl group with the enhanced heat-stabilizing properties conferred by the calcium ion, a desirable trait for high-temperature polymer processing.
Modified Physicochemical Properties: The introduction of an ionic calcium center into a phthalate structure would drastically alter its solubility, polarity, and interaction with polymer matrices compared to conventional phthalate esters. cymitquimica.com Research into these properties is fundamental to understanding its potential applications, for instance, as a specialty additive in polymers where controlled migration or specific interfacial properties are required. The study of mixed-cation phthalates, such as potassium sodium phthalate, has already shown that varying the cation can influence physical properties. researchgate.net
Identification of Knowledge Gaps Pertaining to this compound within the Broader Phthalate Research Landscape
The most significant knowledge gap concerning this compound is its very existence and characterization in scientific literature. There is a notable absence of published research detailing the synthesis, structure, or properties of this specific compound. This points to a larger, more general gap in the exploration of complex and mixed-component phthalate systems.
Key knowledge gaps that contextualize the lack of information on this compound include:
Synthesis and Characterization of Mixed-Component Phthalates: While the synthesis of simple metal phthalates and phthalate esters is well-established, methodologies for creating complex salts involving mono-esters like the benzyl phthalate anion are not widely documented. evitachem.comca.gov The synthesis of mixed-ligand metal complexes with phthalic acid and other groups has been explored, but not specifically for benzyl phthalate in combination with calcium. researchgate.net A systematic investigation into the synthesis and crystallization of such compounds is needed.
Structure-Property Relationships: There is a lack of understanding of how the interplay between an inorganic cation (like Ca²⁺) and an organic phthalate mono-ester anion dictates the final properties of the material. For instance, the balance between the plasticizing action of the benzyl group and the rigid ionic network formed by the calcium ions is unknown. nih.gov
Analytical Methodologies: The detection and characterization of such a complex phthalate would require specialized analytical methods. While techniques like gas chromatography-mass spectrometry (GC-MS) are standard for volatile phthalate esters, they are not suitable for non-volatile salts. mdpi.com Methods such as liquid chromatography-mass spectrometry (LC-MS) and advanced solid-state characterization techniques (e.g., X-ray diffraction, solid-state NMR) would be necessary, and standardized methods for such compounds are not established. researchgate.netrsc.org
Toxicity of Complex Mixtures: Much of the toxicological data available focuses on individual phthalate esters. tandfonline.com There is a recognized knowledge gap regarding the effects of complex phthalate mixtures and metabolites, which would include novel structures like this compound. cpsc.govnih.gov
The absence of research on this compound highlights an opportunity for foundational research into a novel subclass of phthalate-based materials.
Data Tables
The following tables provide illustrative data based on known properties of related compounds, as specific experimental data for this compound is not available in the current scientific literature.
Table 1: Hypothetical Physicochemical Properties of this compound This table presents projected properties for illustrative purposes, derived from data for Butyl Benzyl Phthalate (BBP) and Calcium Phthalate.
| Property | Hypothetical Value/Description for this compound | Rationale/Basis |
| Chemical Formula | C₃₀H₂₂CaO₈ | Based on one Ca²⁺ ion and two monobenzyl phthalate anions [C₁₅H₁₁O₄]⁻. |
| Molecular Weight | 550.57 g/mol | Calculated from the chemical formula. |
| Appearance | White to off-white crystalline solid | Inferred from the solid nature of calcium phthalate and other metal salts. cymitquimica.com |
| Solubility | Low in water; Soluble in select organic solvents | Assumed to have low water solubility due to the ionic lattice, similar to calcium phthalate, but potential solubility in polar organic solvents. cymitquimica.com |
| Melting Point | High, likely >200°C with decomposition | Metal salts generally have higher melting points than their ester counterparts. Calcium phthalate decomposes at high temperatures. cymitquimica.com |
| Thermal Stability | Expected to be higher than benzyl phthalate esters | The presence of the ionic calcium bond typically enhances thermal stability compared to purely organic esters. researchgate.netrsc.org |
Table 2: Comparative Research Findings of Related Phthalate Compounds
| Compound | Key Research Findings | Relevant Citations |
| Butyl Benzyl Phthalate (BBP) | A clear, oily liquid used as a plasticizer in PVC and other polymers. It is synthesized from the monobutyl ester of phthalic acid and benzyl chloride. ca.gov BBP is metabolized in vivo to mono-benzyl phthalate and mono-n-butyl phthalate. wikipedia.org | ca.govwikipedia.orgnih.gov |
| Calcium Phthalate | A white crystalline solid, which is the calcium salt of phthalic acid. cymitquimica.com It is used as a stabilizer in some polymer formulations and exhibits limited water solubility but is soluble in some organic solvents. cymitquimica.com | cymitquimica.com |
| Potassium Sodium Phthalate | A mixed-cation salt that has been synthesized and characterized. Its formation demonstrates that mixed metallic phthalate crystals can be grown, and the presence of different cations influences the crystal structure and physical properties. | researchgate.net |
| Metal(II) Phthalate Complexes | Various transition metals (Mn, Fe, Co, Ni, Zn, Cd) form complexes with phthalate. These complexes often have octahedral geometries and their thermal decomposition behavior has been studied to understand their stability. | researchgate.net |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H22CaO8 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
calcium;2-phenylmethoxycarbonylbenzoate |
InChI |
InChI=1S/2C15H12O4.Ca/c2*16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11;/h2*1-9H,10H2,(H,16,17);/q;;+2/p-2 |
InChI Key |
IJQRJDMNTRRHKB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Calcium Benzyl Phthalat
Exploration of Established Esterification and Salt Formation Techniques in Calcium-Benzyl-Phthalat Synthesis
The most conventional and established route to Calcium-Benzyl-Phthalate involves two sequential reactions: the esterification of phthalic anhydride (B1165640) to yield Monobenzyl Phthalate (B1215562), and a subsequent salt formation reaction.
Step 1: Mono-esterification of Phthalic Anhydride
The initial step is the synthesis of Monobenzyl Phthalate. This is typically achieved through the reaction of phthalic anhydride with benzyl (B1604629) alcohol. doi.orgasianpubs.org The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This process results in the formation of a single ester bond and a free carboxylic acid group, yielding the mono-ester. researchgate.netlibretexts.org
The reaction can be carried out under various conditions. Heating a mixture of phthalic anhydride and benzyl alcohol, sometimes in a solvent like benzene (B151609) or toluene, is a common approach. asianpubs.org One documented method involves dissolving phthalic anhydride in benzyl alcohol and heating the mixture at 100 °C for several hours to drive the reaction to completion. doi.org The excess benzyl alcohol can then be removed under vacuum. The resulting Monobenzyl Phthalate can be purified by crystallization. doi.org
Step 2: Salt Formation (Metathesis)
Once Monobenzyl Phthalate is synthesized and purified, it can be converted into its calcium salt. A standard method for this transformation is a salt metathesis or double displacement reaction. nih.gov This involves first deprotonating the carboxylic acid group of the Monobenzyl Phthalate to form an alkali metal salt, followed by reaction with a soluble calcium salt.
A specific method described in patent literature involves the reaction of a sodium salt of Monobenzyl Phthalate with calcium chloride. rsc.org The process can be outlined as follows:
Preparation of the Alkali Salt: Monobenzyl Phthalate is reacted with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an appropriate solvent to form the corresponding sodium or potassium monobenzyl phthalate. asianpubs.orgquora.com Silver salts have also been prepared using silver nitrate (B79036) in a solution of ammonia. doi.org
Metathesis with Calcium Salt: The solution containing the alkali metal salt of Monobenzyl Phthalate is then treated with an aqueous solution of a soluble calcium salt, such as calcium chloride (CaCl₂). The calcium ions (Ca²⁺) displace the sodium or potassium ions (Na⁺/K⁺). Given that two mono-anionic phthalate molecules are required to balance the +2 charge of the calcium ion, the resulting Calcium-Benzyl-Phthalate precipitates out of the solution if its solubility is low enough, driving the reaction to completion. nih.gov
The precipitated Calcium-Benzyl-Phthalate can then be isolated by filtration, washed to remove by-products like sodium chloride, and dried.
Table 1: Established Synthesis Pathway for Calcium-Benzyl-Phthalate
| Step | Reaction | Reactants | Key Conditions | Product |
| 1 | Mono-esterification | Phthalic Anhydride, Benzyl Alcohol | Heating (e.g., 100 °C), potentially in a solvent (e.g., benzene, toluene) or neat. doi.orgasianpubs.org | Monobenzyl Phthalate |
| 2 | Salt Formation | Monobenzyl Phthalate, Base (e.g., NaOH), Calcium Chloride (CaCl₂) | Two-stage: 1) Deprotonation to form sodium salt. 2) Reaction with aqueous CaCl₂ solution. rsc.org | Calcium-Benzyl-Phthalate |
Novel Approaches to this compound Synthesis: Mechanistic Studies and Reaction Kinetics
The synthesis of phthalate esters, the precursors to their salts, has seen significant evolution in catalytic methods aimed at improving efficiency and reducing harsh reaction conditions.
Lewis Acid Catalysis: Iron(III) chloride (FeCl₃) has been demonstrated as an effective Lewis acid catalyst for the synthesis of both phthalate monoesters and diesters from phthalic anhydride and alcohols. researchgate.net The reaction proceeds in a single pot, with the formation of the monoester occurring through a facile addition-displacement pathway, followed by a Lewis acid-catalyzed esterification of the second carboxylic acid group. researchgate.net This approach could potentially be adapted for the selective synthesis of Monobenzyl Phthalate by controlling the stoichiometry of the reactants.
Solid Acid Catalysis: To overcome issues associated with corrosive liquid acid catalysts like sulfuric acid, solid acid catalysts have been developed. google.comgoogle.com Zirconium titanium phosphate (B84403) has been used as an eco-friendly solid acid catalyst for synthesizing various mono- and diesters, including benzyl acetate, with high yields. tandfonline.comtandfonline.com Such catalysts are reusable and simplify product work-up. Their application could provide a more sustainable route to Monobenzyl Phthalate.
Combined Catalytic Systems: Some methods employ composite catalysts. For instance, a system using a weak acid as the main catalyst, supplemented by co-catalysts like tetrabutylammonium (B224687) bromide, has been patented for phthalate synthesis, achieving high conversion rates. google.com
The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. envirobites.org While specific green routes to Calcium-Benzyl-Phthalate are not documented, general strategies for green plasticizer synthesis are highly relevant.
Use of Renewable Feedstocks: A core principle of green chemistry is the use of starting materials derived from renewable sources. mdpi.com Research is active in producing bio-based plasticizers from sources like vegetable oils, glycerol, and microbially produced acids such as glutaric acid. rsc.orgicevirtuallibrary.com A hypothetical green synthesis of Calcium-Benzyl-Phthalate could involve bio-derived benzyl alcohol and phthalic acid.
Safer Solvents and Catalysts: Traditional phthalate synthesis often uses hazardous solvents and strong acid catalysts. Green approaches prioritize the use of safer solvents (or solvent-free conditions) and heterogeneous, recyclable catalysts to minimize waste and environmental impact. envirobites.orgcu.edu.tr For the salt formation step, using water as a solvent is a key green feature of the metathesis reaction. nih.gov
Atom Economy and Waste Reduction: The reaction of phthalic anhydride with benzyl alcohol to form the monoester is highly atom-economical as it is an addition reaction with no by-products. The subsequent salt metathesis reaction also has a favorable atom economy, although it produces a salt by-product (e.g., NaCl). rsc.org Optimizing reaction conditions to maximize yield and minimize side reactions is crucial for waste reduction.
Optimization of Synthetic Conditions for Enhanced Yield and Stereoselectivity of this compound
Detailed optimization studies for the synthesis of Calcium-Benzyl-Phthalate are absent from the literature. However, general principles for optimizing the two main reaction steps can be discussed.
Optimizing Esterification: The synthesis of Monobenzyl Phthalate from phthalic anhydride is an equilibrium-limited reaction, although the initial ring-opening is often favorable. Key parameters for optimization include:
Reactant Ratio: Using an excess of one reactant (typically the less expensive one, benzyl alcohol) can shift the equilibrium towards the product side. tandfonline.com
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or decomposition. The optimal temperature balances reaction speed and selectivity. Studies on related esterifications show temperatures ranging from 50 °C to 160 °C. researchgate.netgoogle.com
Catalyst: The choice and concentration of the catalyst are critical. Over-catalysis can lead to the formation of the diester, Dibenzyl Phthalate, as an undesired by-product. Solid acid catalysts offer potential for easier separation and improved selectivity. tandfonline.com
Water Removal: Although not a condensation reaction, if any subsequent esterification to a diester is considered, the removal of water formed would be necessary to drive the reaction forward.
Optimizing Salt Formation: The salt metathesis reaction is generally fast and high-yielding if the target salt is insoluble.
Solvent: The choice of solvent is crucial for ensuring the precipitation of the calcium salt. Water is often effective, as many inorganic salts are soluble while the larger organic calcium salt may be less so. nih.gov
Concentration: The concentrations of the reacting salt solutions can influence the particle size and purity of the precipitate.
pH Control: Maintaining an appropriate pH is necessary to ensure the phthalate remains in its anionic, deprotonated form.
Stereoselectivity: The term stereoselectivity is not applicable to the synthesis of Calcium-Benzyl-Phthalate as the molecule is achiral and does not have stereocenters.
Comparative Analysis of Synthetic Routes for this compound
A direct comparative analysis of different synthetic routes for Calcium-Benzyl-Phthalate is not possible due to the lack of published alternative pathways. However, a hypothetical comparison can be made based on general synthetic strategies for related compounds.
Table 2: Hypothetical Comparative Analysis of Synthetic Routes to Monobenzyl Phthalate
| Synthetic Route | Advantages | Disadvantages | Catalyst Type |
| Thermal, Non-Catalytic | Simple setup, no catalyst contamination. | Requires higher temperatures, potentially longer reaction times, lower yields. | None |
| Homogeneous Acid Catalysis | High catalytic activity at lower temperatures (e.g., H₂SO₄). google.com | Corrosive catalyst, difficult to remove, generates acidic waste, potential for side reactions. | Strong liquid acids (e.g., H₂SO₄) |
| Homogeneous Lewis Acid Catalysis | Good yields at moderate temperatures (e.g., FeCl₃). researchgate.net | Catalyst removal can be complex, potential for metal contamination in the product. | Lewis acids (e.g., FeCl₃, Ti(OBu)₄) |
| Heterogeneous (Solid) Acid Catalysis | Catalyst is easily separated and recyclable, reduced corrosion and waste. tandfonline.comtandfonline.com | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations. | Solid acids (e.g., zeolites, ion-exchange resins, metal oxides) |
Advanced Spectroscopic and Crystallographic Characterization of Calcium Benzyl Phthalat
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Calcium-Benzyl-Phthalat
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy identifies the different types of protons and their connectivity within the benzyl (B1604629) phthalate (B1215562) anion. The aromatic protons of the phthalate ring and the benzyl group typically appear in distinct regions of the spectrum. The methylene (B1212753) protons of the benzyl group show a characteristic singlet.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylate groups, the aromatic carbons, and the methylene carbon of the benzyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the Benzyl Phthalate Anion in this compound (in DMSO-d₆)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (Phthalate) | 7.5 - 7.8 | 128 - 133 |
| Aromatic (Benzyl) | 7.2 - 7.4 | 127 - 136 |
| Methylene (-CH₂-) | ~5.3 | ~67 |
| Carbonyl (Ester, C=O) | - | ~167 |
| Carbonyl (Carboxylate, C=O) | - | ~170 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
In the FT-IR spectrum, the coordination of the phthalate's carboxyl group to the calcium ion is a key feature. This coordination leads to a shift in the carbonyl stretching frequencies. The asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻) are observed, which differ from the C=O stretching of a free carboxylic acid. The ester carbonyl stretch and aromatic C-H and C=C vibrations are also prominent. researchgate.net Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |
| Ester C=O | ~1720 | ~1720 | Stretching |
| Carboxylate (COO⁻) | ~1550 - 1610 | ~1550 - 1610 | Asymmetric Stretching |
| Carboxylate (COO⁻) | ~1400 - 1440 | ~1400 - 1440 | Symmetric Stretching |
| Aromatic C=C | 1450 - 1600 | 1450 - 1600 | Ring Stretching |
| C-O | 1000 - 1300 | 1000 - 1300 | Stretching |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their mass-to-charge ratio after ionization.
High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement of the benzyl phthalate anion, allowing for the determination of its elemental formula. nih.gov Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the ion. ingentaconnect.com By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. For the benzyl phthalate anion, common fragmentation pathways involve the loss of the benzyl group or carbon dioxide. ingentaconnect.comnist.gov
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for the Benzyl Phthalate Anion
| m/z (mass/charge) | Proposed Fragment |
| 241 | [C₁₅H₁₃O₄]⁺ (Benzyl Phthalate Cation Adduct) |
| 225 | [M - OH]⁺ |
| 149 | [Phthalic Anhydride (B1165640) + H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination of this compound
X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, single-crystal or powder XRD can be used to determine its crystal structure, including the unit cell dimensions, space group, and the coordination environment of the calcium ion. researchgate.net The analysis reveals how the calcium ions and the benzyl phthalate anions are packed in the crystal lattice. acs.org This information is fundamental to understanding the material's solid-state properties.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 1558 |
| Z (formula units/cell) | 4 |
Thermal Analysis (TGA, DSC) for Phase Transition and Degradation Studies of this compound (excluding safety implications)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in this compound upon heating. researchgate.net
TGA measures the change in mass of a sample as a function of temperature. ebatco.com For this compound, TGA can be used to identify the temperature at which it begins to decompose. The decomposition of calcium carboxylates often proceeds via the formation of calcium carbonate. researchgate.netsemanticscholar.org
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect phase transitions such as melting, crystallization, and solid-state transitions. The DSC curve would indicate the temperatures and enthalpies associated with these events.
Interactive Data Table: Predicted Thermal Analysis Data for this compound
| Technique | Event | Onset Temperature (°C) | Observation |
| DSC | Phase Transition | ~150 - 200 | Endothermic peak |
| TGA/DSC | Decomposition | > 300 | Mass loss, exothermic process |
| TGA | Final Residue | > 500 | Corresponds to Calcium Carbonate/Oxide |
Mechanisms of Environmental Transformation and Fate of Calcium Benzyl Phthalat
Abiotic Degradation Pathways of Butyl Benzyl (B1604629) Phthalate (B1215562) (BBP) in Environmental Matrices
Abiotic degradation involves the transformation of a chemical through non-biological processes. For BBP, the primary abiotic pathways are photodegradation, hydrolysis, and, to a lesser extent, oxidation and reduction.
Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, BBP can undergo direct and indirect photolysis.
Direct Photolysis: BBP can absorb UV light, leading to the excitation of its electrons and subsequent bond cleavage. The aromatic ring in the benzyl group is the primary chromophore that absorbs environmental UV radiation.
Indirect Photolysis: This process is often more significant in natural waters. It involves photosensitizing agents, such as dissolved organic matter (DOM), nitrate (B79036), and bicarbonate ions, which absorb light and produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS then react with and degrade BBP. The reaction with hydroxyl radicals is a major pathway for the transformation of BBP in sunlit surface waters and in the atmosphere.
The kinetics of photodegradation are influenced by factors such as water depth, season, latitude, and the concentration of photosensitizers.
Table 1: Photodegradation Half-lives of Butyl Benzyl Phthalate (BBP) under Various Conditions
| Environmental Matrix | Condition | Half-life (t½) |
| River Water | Summer, Surface | 1.5 - 15 days |
| River Water | Winter, Surface | 14 - 138 days |
| Distilled Water | UV Lamp (254 nm) | 2.6 hours |
| Atmospheric | Estimated (reaction with •OH) | 1.1 days |
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. As an ester, BBP is susceptible to hydrolysis, which cleaves the ester linkages to form phthalic acid, butanol, and benzyl alcohol. The rate of this reaction is highly dependent on pH and temperature.
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the ester oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This process is generally slow for BBP at environmentally relevant pH values.
Neutral Hydrolysis: At neutral pH (pH 7), the hydrolysis of BBP is extremely slow, with estimated half-lives extending to many years.
Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon, leading to a much faster rate of ester cleavage. This is the dominant hydrolysis pathway in most natural waters, which are often slightly alkaline.
Increased temperature significantly accelerates the rate of hydrolysis across all pH ranges.
Table 2: Hydrolysis Half-lives of Butyl Benzyl Phthalate (BBP) at 25°C
| pH Value | Half-life (t½) |
| 7 | 3.8 years |
| 8 | 139 days |
| 9 | 14 days |
While photodegradation and hydrolysis are the main abiotic pathways, other redox processes can contribute to the transformation of BBP.
Oxidation: In addition to photo-oxidation, BBP can be oxidized by other strong oxidants present in the environment, such as ozone, particularly in water treatment processes. However, in natural systems, oxidation by dissolved oxygen is not a significant degradation pathway.
Reduction: In anoxic or anaerobic environments, such as deep sediments or contaminated groundwater, reduction processes can occur. However, the phthalate structure is generally resistant to reduction under typical environmental conditions. Therefore, reductive degradation of BBP is considered a minor fate process.
Biotic Transformation and Biodegradation of Butyl Benzyl Phthalate (BBP)
Biotic transformation, primarily driven by microorganisms, is the most significant and rapid pathway for the degradation of BBP in the environment. A wide variety of bacteria and fungi have been shown to break down BBP and use it as a source of carbon and energy.
The biodegradation of BBP typically proceeds in a stepwise manner, initiated by the enzymatic cleavage of the ester bonds.
Esterase-Mediated Hydrolysis: The initial and rate-limiting step is the hydrolysis of the two ester linkages by microbial enzymes called esterases or hydrolases. This process can occur sequentially. The cleavage of the butyl ester bond yields benzyl phthalate monoester and butanol, while cleavage of the benzyl ester bond yields butyl phthalate monoester and benzyl alcohol. Complete hydrolysis results in the formation of phthalic acid, butanol, and benzyl alcohol.
Subsequent Metabolic Routes: The initial hydrolysis products are then funneled into central metabolic pathways.
Butanol and Benzyl Alcohol: These alcohols are readily metabolized by microorganisms through oxidation to their corresponding aldehydes and carboxylic acids, which then enter pathways like the Krebs cycle.
Phthalic Acid: The degradation of phthalic acid is well-characterized. It is typically converted via dihydroxylation and ring cleavage to protocatechuate. The protocatechuate is then further metabolized through either ortho- or meta-cleavage pathways, ultimately leading to intermediates of the Krebs cycle, such as acetyl-CoA and succinate.
This complete process results in the mineralization of BBP to carbon dioxide (CO₂), water (H₂O), and microbial biomass.
Numerous microbial species have been isolated from contaminated soil and water that are capable of degrading BBP. These microorganisms possess the specific enzymes required for the initial hydrolysis and subsequent breakdown of the phthalate structure.
Research has identified several key genera of bacteria and fungi with potent BBP-degrading capabilities.
Table 3: Examples of Microbial Strains Involved in the Biodegradation of Butyl Benzyl Phthalate (BBP)
| Microbial Genus | Type | Environment of Isolation | Key Degradative Enzymes |
| Rhodococcus | Bacteria | Contaminated Soil | Phthalate Esterases, Dioxygenases |
| Pseudomonas | Bacteria | Industrial Sludge | Ester Hydrolases |
| Sphingomonas | Bacteria | River Sediment | Phthalate Dioxygenases |
| Bacillus | Bacteria | Plastic-Contaminated Soil | Lipases, Esterases |
| Aspergillus | Fungi | Agricultural Soil | Cutinases, Esterases |
Volatilization and Atmospheric Transport Processes of Calcium-Benzyl-PhthalatInformation regarding the volatilization and atmospheric transport processes of "Calcium-Benzyl-Phthalat" is not available in the scientific literature.
Due to the lack of any available data for the specified compound, no data tables or a list of compound names can be generated.
Developments in Analytical Methodologies for Calcium Benzyl Phthalat Quantification
Chromatographic Separations for Calcium-Benzyl-Phthalat Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the analysis of this compound, both gas and high-performance liquid chromatography have proven to be invaluable.
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile organic compounds. While this compound itself is a salt and thus non-volatile, analysis by GC would necessitate a derivatization step to convert the benzyl (B1604629) phthalate (B1215562) anion into a more volatile form.
Once derivatized, the sample can be introduced into the GC system. The separation occurs in a capillary column, and various detectors can be employed for quantification. A common detector is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For enhanced selectivity and lower detection limits, a Mass Spectrometer (MS) is often the detector of choice.
Key GC-FID Parameters for Phthalate Analysis:
| Parameter | Typical Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 10 min |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium |
This table presents typical parameters for the analysis of phthalate esters by GC-FID. The exact conditions may vary depending on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.
Isotope dilution HPLC is a highly accurate quantification technique. It involves adding a known amount of an isotopically labeled standard of the analyte (e.g., ¹³C-labeled benzyl phthalate) to the sample. Because the labeled standard is chemically identical to the analyte, it co-elutes and can be distinguished by a mass spectrometric detector. This method corrects for any sample loss during preparation and analysis, leading to highly precise and accurate results.
While GC and HPLC are used to analyze the benzyl phthalate anion, ion chromatography (IC) can be employed to determine the concentration of the calcium cation. This technique separates ions based on their affinity for an ion-exchange resin. By analyzing for both the benzyl phthalate and calcium ions, a more complete picture of the compound's presence can be obtained.
Mass Spectrometric Detection Techniques for this compound and Its Metabolites
Mass spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ions. It is often coupled with chromatographic techniques (GC-MS and LC-MS) to provide both separation and identification of compounds.
Tandem mass spectrometry (MS/MS) offers an even higher degree of selectivity and sensitivity. In MS/MS, a specific ion of the analyte is selected, fragmented, and then the resulting fragment ions are detected. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and allows for very low detection limits.
High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which can be used to determine the elemental composition of an unknown compound or to confirm the identity of a known analyte with a high degree of confidence.
Common MS/MS Transitions for Related Phthalates:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mono-n-butyl phthalate | 221.1 | 149.0 |
| Mono-benzyl phthalate | 255.1 | 149.0 |
This table shows examples of precursor and product ions used for the MS/MS analysis of common phthalate metabolites. Similar transitions would be developed for the analysis of the benzyl phthalate anion from this compound.
Advanced Sample Preparation and Extraction Techniques for this compound from Environmental Matrices
The analysis of this compound in environmental samples such as soil, water, and sediment requires effective sample preparation to remove interfering substances and concentrate the analyte.
Common extraction techniques include:
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of solvent.
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined and effective method for the extraction of a wide range of analytes from various food and environmental matrices.
The choice of extraction technique depends on the nature of the sample matrix and the concentration of the analyte.
Solid-Phase Extraction (SPE) and Microextraction Techniques (e.g., SPME, DLLME)
Solid-phase extraction (SPE) is a widely utilized technique for purifying and concentrating phthalates from liquid samples. oup.com The process involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes. The analytes are later eluted with a small volume of an appropriate solvent. oup.comkoszalin.pl For phthalate analysis, C18 (octadecyl) bonded silica (B1680970) is a common stationary phase. koszalin.pl SPE is effective but can sometimes be time-consuming and susceptible to cartridge blockage. nih.gov
To overcome some limitations of traditional SPE, microextraction techniques have gained prominence due to their efficiency, reduced solvent consumption, and speed.
Solid-Phase Microextraction (SPME) : This technique uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), where analytes partition onto the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov SPME has proven to be a rapid, sensitive, and practical method for quantifying phthalates in aqueous samples. nih.govscilit.com However, the high cost and fragility of the fibers can be a limitation. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) : DLLME is a miniaturized liquid-liquid extraction method praised for its simplicity, speed, and high enrichment factors. nih.govnih.gov The procedure involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent, e.g., chlorobenzene) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) into the aqueous sample. nih.govnih.gov This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the sample, facilitating rapid mass transfer of the analyte into the organic phase. nih.gov The mixture is then centrifuged to separate the phases, and a small volume of the sedimented organic phase is collected for analysis. nih.govwikipedia.org
Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)
Liquid-Liquid Extraction (LLE) is a conventional and fundamental method for separating compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. wikipedia.org In phthalate analysis, LLE is used to extract these relatively non-polar compounds from aqueous samples into an organic solvent. researchgate.net While effective, traditional LLE often requires large volumes of high-purity organic solvents, can be time-consuming, and may form emulsions that complicate phase separation. oup.com
Dispersive Liquid-Liquid Microextraction (DLLME) , as introduced in the previous section, represents a significant evolution of LLE. It addresses many of the drawbacks of the conventional method. By dispersing the extraction solvent as micro-droplets within the sample, equilibrium is reached much faster, drastically reducing extraction time from minutes or hours to seconds. nih.gov The technique's efficiency is demonstrated by high recovery rates and enrichment factors for various phthalates, including benzyl butyl phthalate. nih.govtandfonline.com
The selection of the extraction and disperser solvents is critical for optimal DLLME performance. The extraction solvent must have a higher density than water, be immiscible, and have a high affinity for the target analytes. The disperser solvent must be miscible with both the aqueous sample and the extraction solvent. nih.gov
| Parameter | Conventional LLE | DLLME |
| Solvent Volume | High (milliliters to liters) | Very Low (microliters) |
| Extraction Time | Long (minutes to hours) | Very Short (seconds to minutes) |
| Enrichment Factor | Moderate | High to Very High |
| Procedure | Multiple shaking and separation steps | Single injection, vortex, and centrifugation |
| Environmental Impact | Higher due to solvent consumption | Lower, more eco-friendly ("green") |
Magnetic Solid Phase Extraction (MSPE)
Magnetic Solid Phase Extraction (MSPE) is an innovative variation of SPE that utilizes magnetic nanoparticles (MNPs) as the adsorbent material. oup.com This technique simplifies the extraction process by eliminating the need for cartridges and centrifugation or filtration steps. nih.govoup.com In MSPE, the magnetic adsorbent is dispersed directly into the sample solution. nih.gov After a short period for adsorption of the analytes, the MNPs are quickly and easily separated from the sample matrix using an external magnet. nih.govoup.com The retained analytes are then eluted from the MNPs with a small amount of solvent.
Various functionalized MNPs have been developed to enhance the selectivity and extraction efficiency for phthalates. For instance, magnetic microspheres coated with materials like polythiophene or polydimethylsiloxane (B3030410) and multiwalled carbon nanotubes have been successfully used for the extraction of several phthalates, including butyl benzyl phthalate, from water samples. nih.govnih.gov
Key advantages of MSPE include:
Speed and Simplicity : The magnetic separation step is very rapid and straightforward. oup.com
High Efficiency : The large surface area of the dispersed nanoparticles allows for fast and efficient extraction. nih.gov
Reduced Solvent Use : Elution is typically performed with a small volume of solvent. nih.gov
Method Validation Parameters: Sensitivity, Selectivity, and Matrix Effects in Benzyl Phthalate Analysis
Validation is a critical step in the development of any analytical method to ensure its reliability and suitability for its intended purpose. For benzyl phthalate analysis, key validation parameters include sensitivity, selectivity, and the evaluation of matrix effects. nih.gov
Sensitivity is typically determined by the method's Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov Modern microextraction techniques coupled with sensitive detectors like mass spectrometers have achieved very low LODs for phthalates, often in the range of nanograms per liter (ng/L) or micrograms per kilogram (µg/kg). nih.govnih.gov
Selectivity refers to the ability of the method to measure the target analyte accurately in the presence of other components in the sample, such as interferents or other phthalates. sciforum.net Chromatographic separation (GC or LC) is crucial for achieving selectivity, while the use of mass spectrometry provides high selectivity through the monitoring of specific precursor and product ions. sciforum.net
Matrix effects occur when components of the sample matrix, other than the analyte, interfere with the measurement process, causing either suppression or enhancement of the analytical signal. nih.gov These effects can lead to inaccurate quantification. Matrix effects are a significant challenge, especially in complex samples like food, soil, or biological fluids. mdpi.comnih.gov They are often evaluated by comparing the calibration curve slope in a pure solvent with that in a matrix-matched sample. Strategies to mitigate matrix effects include thorough sample cleanup, the use of matrix-matched standards, or the application of isotope-labeled internal standards. nih.gov
The table below summarizes validation parameters from various studies on phthalate analysis, including methods applicable to benzyl phthalate.
| Method | Analyte(s) | Matrix | LODs | LOQs | Recoveries (%) | Linearity (R²) |
| DLLME-GC-MS nih.gov | BBP & others | Perfumes | 0.003–0.070 ng/mL | - | 85.6–95.8 | >0.9984 |
| MSPE-GC-MS nih.gov | BBP & others | Water | 0.35–0.91 µg/L | 1.1–2.9 µg/L | 76.9–109.1 | >0.9935 |
| MSPE-GC-MS nih.gov | BBP & others | Bottled Water | 0.01–0.025 µg/L | 0.025–0.05 µg/L | 91.5–97.8 | ≥0.992 |
| MSPD-LC-MS/MS nih.gov | Phthalates | Mussels | 0.048–0.36 µg/kg | 0.16–1.28 µg/kg | 75–113 | >0.998 |
Challenges in Benzyl Phthalate Analysis Due to Ubiquitous Contamination
A significant and persistent challenge in the trace analysis of phthalates, including benzyl phthalate, is the risk of sample contamination from extraneous sources. mdpi.comresearchgate.net Phthalates are ubiquitous in the environment and, critically, in laboratory settings. researchgate.netresearchgate.net Their widespread use as plasticizers means they are present in countless products. mdpi.com
This ubiquity can lead to false-positive results or the overestimation of analyte concentrations. mdpi.comresearchgate.net The risk of contamination exists at every stage of the analytical process, from sample collection to final analysis. researchgate.net
Common sources of laboratory contamination include:
Laboratory Consumables : Plastic materials such as pipette tips, syringes, tubing, and sample containers can leach phthalates into samples. researchgate.net
Solvents and Reagents : Even high-purity solvents can contain trace levels of phthalates. researchgate.netbiotage.com
Laboratory Air and Dust : Phthalates can be present in indoor air and dust, settling on glassware and equipment surfaces. mdpi.comresearchgate.net
Glassware : Improperly cleaned glassware can be a source of contamination, as phthalates from the air can adsorb onto its surfaces. researchgate.net
To minimize the risk of contamination, laboratories must implement stringent quality control measures. These include the careful selection and pre-washing of all glassware with high-purity solvents, using plastic-free equipment wherever possible, analyzing procedural blanks with every batch of samples, and maintaining a clean laboratory environment. mdpi.comresearchgate.net
Theoretical and Computational Investigations of Calcium Benzyl Phthalat
Quantum Chemical Calculations for Electronic Structure and Reactivity of Calcium-Benzyl-Phthalate
Quantum chemical calculations are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the geometric and energetic properties of molecules like Calcium-Benzyl-Phthalate at the atomic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to study the interactions between metal ions and carboxylate ions, providing insights into the geometries and energetics of such complexes. acs.orgnih.gov
For Calcium-Benzyl-Phthalate, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the arrangement of atoms that corresponds to the minimum energy. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles between the calcium ion and the benzyl (B1604629) phthalate (B1215562) ligands.
The energetics of the complex, including its formation energy and the stability of different potential isomers or coordination modes, can also be calculated. For instance, the binding energy of the calcium ion to the benzyl phthalate ligand would be a critical parameter to quantify the stability of the complex. Based on studies of similar calcium carboxylate complexes, it is expected that the interaction would be predominantly ionic, with some degree of covalent character. acs.orgnih.gov
Illustrative Data Table: Predicted DFT-Calculated Geometrical Parameters for Calcium-Benzyl-Phthalate
| Parameter | Predicted Value |
| Ca-O (carboxylate) Bond Length | 2.3 - 2.5 Å |
| C=O (carboxylate) Bond Length | 1.25 - 1.27 Å |
| O-C-O (carboxylate) Angle | 120 - 125° |
| Coordination Number of Ca²⁺ | 6 - 8 |
This interactive table presents hypothetical data based on typical values for calcium carboxylate complexes.
DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computed structure. mdpi.com For Calcium-Benzyl-Phthalate, key spectroscopic features that could be predicted include:
Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of bonds within the molecule can be calculated. This would allow for the identification of characteristic peaks, such as the symmetric and asymmetric stretches of the carboxylate groups coordinated to the calcium ion. Studies on the interaction of calcium ions with carboxylate groups have shown characteristic shifts in these vibrational frequencies upon ion binding. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. This would provide information about the electronic transitions within the molecule, such as those involving the phthalate moiety and any charge-transfer bands that may arise from the interaction with the calcium ion.
Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups in Calcium-Benzyl-Phthalate
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Carboxylate (asymmetric stretch) | 1550 - 1610 |
| Carboxylate (symmetric stretch) | 1400 - 1450 |
| C-O (ester) stretch | 1250 - 1300 |
| Aromatic C-H stretch | 3000 - 3100 |
This interactive table presents hypothetical data based on general ranges for similar compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Calcium-Benzyl-Phthalate
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and their interactions with their environment. mdpi.comnih.gov
For Calcium-Benzyl-Phthalate, which possesses flexible benzyl and ester groups, MD simulations would be invaluable for understanding its conformational flexibility. The simulations would track the movement of each atom over time, providing insights into the accessible conformations of the molecule in solution. This is crucial for understanding how the molecule might interact with other molecules or surfaces.
Furthermore, MD simulations can elucidate the nature of intermolecular interactions between Calcium-Benzyl-Phthalate and solvent molecules, such as water. The simulations can reveal the structure of the solvation shell around the calcium ion and the phthalate ligand, which is critical for understanding the compound's solubility and reactivity in different environments. x-mol.netchemrxiv.org
Illustrative Data Table: Predicted Intermolecular Interaction Energies for Calcium-Benzyl-Phthalate in Water
| Interaction Type | Predicted Energy Range (kcal/mol) |
| Ca²⁺ - Water (electrostatic) | -50 to -100 |
| Phthalate - Water (van der Waals) | -5 to -15 |
| Phthalate - Water (electrostatic) | -10 to -20 |
This interactive table presents hypothetical data based on general principles of intermolecular forces.
Computational Modeling of Calcium-Benzyl-Phthalate Interactions with Environmental Components
Understanding how Calcium-Benzyl-Phthalate interacts with various components of the environment is crucial for assessing its environmental fate and transport. Computational modeling provides a means to investigate these interactions at a molecular level.
The adsorption of organic molecules onto mineral surfaces is a key process that influences their mobility in soils and sediments. princeton.eduacs.org Computational modeling, often using a combination of MD and DFT, can be used to study the adsorption of Calcium-Benzyl-Phthalate onto common mineral surfaces such as calcite (calcium carbonate).
These simulations can predict the most favorable adsorption sites on the mineral surface and the orientation of the adsorbed molecule. They can also quantify the adsorption energy, providing a measure of the strength of the interaction. For a molecule like Calcium-Benzyl-Phthalate, interactions would likely be driven by the coordination of the carboxylate groups with calcium ions on the calcite surface, as well as van der Waals interactions involving the aromatic rings. researchgate.netacs.org
Illustrative Data Table: Predicted Adsorption Energies of Calcium-Benzyl-Phthalate on Calcite (104) Surface
| Adsorption Mode | Predicted Adsorption Energy (kJ/mol) |
| Carboxylate coordination to surface Ca²⁺ | -80 to -150 |
| Aromatic ring interaction with surface | -20 to -40 |
| Co-adsorption with water molecules | -100 to -180 |
This interactive table presents hypothetical data based on studies of organic molecule adsorption on calcite.
The behavior of a chemical in the environment is largely governed by how it partitions between different environmental compartments, such as water, soil, and air. Computational models can be used to predict key partitioning coefficients, such as the octanol-water partition coefficient (log Kow), which is an indicator of a substance's hydrophobicity and potential for bioaccumulation.
Solvation models, which can be either explicit (including individual solvent molecules) or implicit (treating the solvent as a continuum), are used to calculate the free energy of solvation of a molecule in different solvents. nih.govresearchgate.net By calculating the solvation free energies of Calcium-Benzyl-Phthalate in water and octanol, its log Kow value can be predicted. This information is vital for environmental risk assessment.
Illustrative Data Table: Predicted Partitioning Properties of Calcium-Benzyl-Phthalate
| Property | Predicted Value |
| Solvation Free Energy in Water (kcal/mol) | -15 to -25 |
| Solvation Free Energy in Octanol (kcal/mol) | -25 to -35 |
| Log Kow | 3.0 - 4.5 |
This interactive table presents hypothetical data based on the expected properties of a moderately hydrophobic compound.
Environmental Occurrence and Distribution Research of Calcium Benzyl Phthalat
Detection and Quantification of Calcium-Benzyl-Phthalat in Aquatic Environments (e.g., surface water, groundwater, wastewater)
Butyl Benzyl (B1604629) Phthalate (B1215562) is frequently detected in a variety of aquatic environments, including surface water, groundwater, and wastewater nih.govkoszalin.plresearchgate.netnih.gov. Its presence is largely attributed to discharges from industrial and municipal wastewater treatment plants nih.govnih.gov. Phthalates, due to their chemical properties, can be released into the environment and contaminate food and beverages by migrating from packaging materials researchgate.netresearchgate.net.
In a study of urban sewage in Zhenjiang, China, BBP was detected in 28 out of 36 samples, with concentrations ranging from 2.47 to 89.21 ng/mL mdpi.com. The average environmental level was found to be 21.96 ng/mL mdpi.com. High concentrations were particularly noted near frequently visited areas and industrial sewage works, suggesting these as significant sources mdpi.com. Another study in Saudi Arabia detected BBP in 80.2% of treated wastewater samples from five different treatment plants ekb.egekb.eg.
The concentrations of BBP and other phthalates can vary significantly. For instance, in surface waters across the United States and Europe, concentrations of Di-n-butyl phthalate (DBP), a related compound, have been reported to range from 0.01 to 622.9 μg/L koszalin.pl. Phthalate esters (PAEs) in general have been detected in water phases worldwide at concentrations from 0.1 ng/L to 300 µg/L nih.gov.
The following table summarizes the detection of Butyl Benzyl Phthalate in various aquatic environments based on recent studies.
| Environment | Location | Concentration Range | Detection Rate |
| Urban Sewage | Zhenjiang, China | 2.47 - 89.21 ng/mL | 77.8% |
| Treated Wastewater | Saudi Arabia | - | 80.2% |
Occurrence and Distribution in Terrestrial Ecosystems (e.g., soil, sediment)
In both aquatic and terrestrial systems, BBP has been found in sediments and soils nih.govresearchgate.net. Due to their hydrophobicity and low solubility, phthalates tend to adsorb to suspended organic matter, which then settles into sludges and sediments nih.gov. Microbial action is the primary mechanism for the degradation of phthalates in these environments nih.gov.
A study of 17 rivers in Taiwan investigated the presence of BBP in sediments. The mean concentrations of BBP were found to be 0.22 mg/kg (dry weight) during the low-flow season, with a range of <0.05 to 3.1 mg/kg. In the high-flow season, the mean concentration was 0.13 mg/kg, with a range of <0.05 to 0.27 mg/kg nih.govncku.edu.tw. This indicates seasonal variation in the concentration of BBP in river sediments. Phthalates with high molecular weights, such as BBP, are commonly found in wastewater sediments researchgate.net.
The table below presents data on the occurrence of Butyl Benzyl Phthalate in river sediments.
| Location | Season | Mean Concentration (mg/kg dw) | Concentration Range (mg/kg dw) |
| 17 Rivers, Taiwan | Low-flow | 0.22 | <0.05 - 3.1 |
| 17 Rivers, Taiwan | High-flow | 0.13 | <0.05 - 0.27 |
Transport and Accumulation of this compound within Environmental Compartments
Once released into the environment, BBP partitions between different environmental compartments, including water, soil, and biota inchem.org. It is expected to adsorb to suspended matter and sediments inchem.org. While BBP is widely distributed in tissues, including the placenta, following absorption, there is no evidence of its accumulation in the body industrialchemicals.gov.au. It is rapidly metabolized and excreted, primarily in the urine as metabolites like monobenzyl phthalate (MBzP) and monobutyl phthalate (MBP) industrialchemicals.gov.au.
In aquatic ecosystems, the hydrophobicity of phthalates causes them to combine with particles in the water, which then deposit and accumulate in sediments researchgate.net. Biodegradation is the most significant degradation pathway for BBP in sediments inchem.org. In a river water/sediment microcosm, the half-life for the complete mineralization of BBP was determined to be 13 days inchem.org. The degradation pathway was identified as BBP breaking down into monobutyl/monobenzyl phthalate, then phthalic acid, and further into simpler compounds before ultimately becoming carbon dioxide inchem.org.
Source Identification and Pathways of Environmental Release of this compound
The primary sources of BBP in the environment are industrial and municipal activities nih.govinchem.org. Wastewater from these sources is a major pathway for the release of phthalates into aquatic systems nih.govnih.gov. BBP is used extensively as a plasticizer in polyvinyl chloride (PVC) for products like vinyl flooring, vinyl foams, and carpet backing nih.govinchem.orgnih.govwikipedia.org. It can leach from these products, contributing to its environmental presence nih.govresearchgate.net.
According to the United States Environmental Protection Agency Toxic Chemical Release Inventory for 1993, an estimated 170,000 kg of BBP were released into the air, 620 kg were discharged into water, and 1,200 kg were released onto land from manufacturing and processing facilities in the United States nih.gov. The widespread use of phthalates, amounting to several million tons per year globally, has led to their detection in various environmental media nih.gov. Because phthalates are not chemically bound to the polymer matrix, they can easily be released from plastic products into the environment researchgate.netnih.gov.
Future Research Directions and Unaddressed Areas in Calcium Benzyl Phthalat Chemistry
Development of Advanced Remediation Technologies for Environmental Abatement of Calcium-Benzyl-Phthalat
Given that phthalate (B1215562) esters are recognized as significant environmental contaminants, developing effective remediation strategies for this compound is a research priority. researchgate.netnih.gov Future work should focus on adapting and optimizing advanced oxidation processes (AOPs) and bioremediation techniques for this specific compound.
Advanced Oxidation Processes (AOPs):
AOPs have demonstrated effectiveness in degrading various phthalate esters by generating highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals. nih.gov These radicals can break down the aromatic ring structure of phthalates, leading to their mineralization. nih.gov Future studies should investigate the efficacy of various AOPs for this compound degradation. The combination of ozone and UV radiation is particularly promising, as it can significantly increase the degradation rate of phthalates compared to either treatment alone. For instance, the sonochemical degradation of BBP in aqueous solutions showed almost 97% removal within 60 minutes, a technique that could be explored for this compound. nih.gov
Interactive Table 1: Performance of Selected Advanced Remediation Technologies on Benzyl (B1604629) Butyl Phthalate (BBP)
| Technology | Conditions | Degradation Efficiency | Half-life | Source |
|---|---|---|---|---|
| Sonochemical Degradation | 80 kHz, 150 W, 21°C | ~97% in 60 min | Not Reported | nih.gov |
| O₃/UV Process | Not specified | Significantly enhanced degradation | Not Reported | conicet.gov.ar |
| Aerobic Biodegradation (Sludge) | First addition of 100 mg/kg BBP | Not Reported | 1.2 days | nih.gov |
| Aerobic Biodegradation (Sludge) | Second addition of 100 mg/kg BBP | Not Reported | 0.9 days | nih.gov |
| Aerobic Biodegradation (River Sediment) | Not specified | Not Reported | 3.1 days | nih.gov |
| Anaerobic Biodegradation (River Sediment) | Not specified | Not Reported | 19.3 days | nih.gov |
Bioremediation:
Microbial action is a principal mechanism for phthalate degradation in the environment. nih.gov Research has identified numerous bacterial strains capable of breaking down phthalate esters. smolecule.com The process typically begins with enzymatic cleavage of the ester bonds to form monoalkyl phthalates and alcohols, which are further metabolized. smolecule.com While many studies have focused on BBP, future research must identify and isolate microbial consortia specifically effective at mineralizing this compound. Composting is another promising green technology that has shown high efficiency (25%–100%) for remediating soil contaminated with phthalate esters, largely due to microbial activity during the thermophilic phase. nih.gov The potential of both bioaugmentation, the addition of specific bacterial strains, and phytoremediation should be systematically evaluated for this compound contaminated sites. nih.gov
Interactive Table 2: Selected Microbial Strains with Demonstrated BBP Degradation Capability
| Microorganism | Source | Degradation Efficiency | Time | Source |
|---|---|---|---|---|
| Enterococcus sp. OM1 | Sewage sludge | 98.6-100% | 5 days | smolecule.comnih.gov |
| Bacillus benzoevorans S4 | Sewage sludge | 98.6-100% | 5 days | smolecule.com |
| Arthrobacter sp. | Industrial wastewater | 98% (up to 600 mg/L) | 24-120 hours | smolecule.com |
| Gordonia sp. strain 5F | Plastic waste contaminated soil | 100% (12 PAEs) | 1-24 hours | smolecule.com |
| Rhodococcus sp. strain PAE-6 | Industrial effluent | 95%+ | 36 hours | smolecule.com |
| Bacillus marisflavi RR014 | Tap water | 61% | 72 hours | nih.gov |
Comprehensive Lifecycle Assessment of this compound
A significant unaddressed area is the comprehensive lifecycle assessment (LCA) of this compound. An LCA provides a "cradle-to-grave" analysis of the environmental impacts associated with a chemical, from raw material acquisition to final disposal. nih.gov For this compound, this would involve quantifying the environmental burdens associated with:
Raw Material Sourcing: Extraction and processing of phthalic anhydride (B1165640), benzyl alcohol, and the calcium source (e.g., calcium hydroxide (B78521) or calcium carbonate). smolecule.com
Manufacturing: Energy consumption, solvent use, waste generation, and emissions during the synthesis process. Studies on other fine chemicals have shown that energy production and use can account for 65% to 85% of the total environmental impact. ethz.ch
Use Phase: Quantifying the potential for leaching and environmental release from materials where it might be used as a plasticizer.
End-of-Life: Assessing the environmental fate, including rates of biodegradation in various ecosystems (soil, water, sediment), and the impacts of disposal methods. inchem.org
Conducting a thorough LCA is crucial for understanding the full environmental footprint of this compound and identifying opportunities for greener production and more sustainable use patterns. nih.gov
Cross-Disciplinary Research Initiatives Involving this compound
Addressing the knowledge gaps surrounding this compound necessitates collaboration across multiple scientific disciplines.
Environmental Engineering and Advanced Analytical Chemistry: A synergistic effort is required to develop and validate the remediation technologies discussed previously. Environmental engineers can design and optimize bioreactors or AOP systems, while analytical chemists are needed to create highly sensitive and selective methods, such as high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS), for detecting trace amounts of this compound and its degradation products in complex environmental samples like water and soil. nih.govsigmaaldrich.com
Material Science and Green Chemistry: The investigation of novel applications should be paired with green chemistry principles. smolecule.com Material scientists can explore new functionalities, while chemists can work on optimizing the synthesis of this compound using more sustainable methods, such as employing recyclable heterogeneous catalysts or microwave-assisted synthesis to reduce energy consumption and waste. smolecule.com
Such cross-disciplinary initiatives will be essential to build a comprehensive understanding of this compound, from its environmental impact and remediation to its potential for innovative and sustainable use in material science.
Q & A
Q. What are the optimal laboratory synthesis protocols for Calcium-Benzyl-Phthalate, and how can purity be ensured?
Calcium-Benzyl-Phthalate can be synthesized via esterification or transesterification reactions. For example, benzoyl chloride (C₆H₅COCl) is a common reagent for ester synthesis, and its reaction with calcium salts under anhydrous conditions may yield the target compound . To ensure purity, use vacuum distillation or recrystallization, followed by characterization via HPLC (>99% purity thresholds) . Document reaction parameters (temperature, solvent ratios, catalyst) systematically in lab notebooks to replicate protocols .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of Calcium-Benzyl-Phthalate?
- Nuclear Magnetic Resonance (NMR): Resolve aromatic proton environments and calcium coordination sites.
- High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+Ca]²⁺ adducts) and fragmentation patterns . Cross-validate results with reference standards from certified suppliers to minimize instrumental bias .
Q. What in vitro models are suitable for preliminary toxicity screening of Calcium-Benzyl-Phthalate?
Use immortalized cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) with endpoints like mitochondrial membrane potential (JC-1 assay) and reactive oxygen species (ROS) detection. Compare results to positive controls (e.g., diethylhexyl phthalate) and adhere to OECD Test Guideline 423 for acute oral toxicity classification .
Advanced Research Questions
Q. How should researchers design longitudinal studies to evaluate chronic exposure effects of Calcium-Benzyl-Phthalate?
- Experimental Design: Use a rodent model (e.g., Sprague-Dawley rats) with tiered dosing (low: 1 mg/kg/day, high: 100 mg/kg/day) over 6–12 months. Include control groups and endpoints like organ weight ratios, histopathology, and endocrine disruption markers (e.g., serum testosterone, thyroid hormones) .
- Data Collection: Automate data logging for physiological parameters (e.g., body weight, food intake) to reduce human error .
Q. How can conflicting pharmacokinetic data between in vitro and in vivo models be reconciled?
- Cross-Model Validation: Compare hepatic metabolism rates from microsomal assays (in vitro) with plasma concentration-time curves (in vivo). Adjust for species-specific cytochrome P450 activity .
- Computational Modeling: Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro metabolic clearance to in vivo scenarios .
Q. What statistical frameworks are robust for cumulative risk assessment of co-occurring phthalates?
- Hazard Index (HI): Sum risk quotients for multiple phthalates sharing a mechanistic target (e.g., anti-androgenic effects). Weight contributions by relative potency factors .
- Bayesian Networks: Integrate exposure routes (dermal, oral, inhalation) and population variability (age, sex) to quantify uncertainty .
Methodological Best Practices
- Data Contradiction Analysis: When toxicity data conflict (e.g., estrogenic vs. anti-estrogenic effects), conduct sensitivity analyses to identify confounding variables (e.g., solvent choice, cell viability thresholds) .
- Ethical Reporting: Disclose all negative results and methodological limitations in publications to avoid bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
